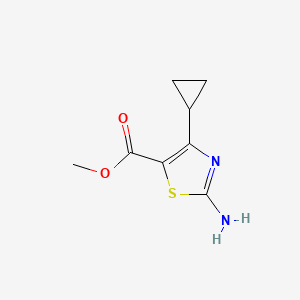
2-Cyclohexylamino-5-methyl-3-nitropyridine
Overview
Description
2-Cyclohexylamino-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Synthesis and Properties
2-Cyclohexylamino-5-methyl-3-nitropyridine, a derivative of 3-nitropyridine, has been studied for its chemical properties and synthesis methods. Research by Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, which is a key process in the synthesis of various nitropyridine derivatives, including those related to this compound. They achieved high regioselectivity in substitutions at the para position to the nitro group, which is crucial for the synthesis of specific nitropyridine compounds (Bakke & Svensen, 2001).
2. Optical and Nonlinear Optical Properties
A closely related compound, 2-cyclooctylamino-5-nitropyridine, has been identified as a new nonlinear optical crystal with orthorhombic symmetry. This study by Giinter et al. (1987) highlights the potential of nitropyridine derivatives in the field of nonlinear optics, indicating possible applications for this compound in this area. They investigated its linear and nonlinear optical properties, including refractive indices and optical susceptibilities, suggesting its utility in phase matching and conversion efficiency in optical systems (Giinter et al., 1987).
3. Molecular and Crystal Structures
The molecular and crystal structures of nitropyridine derivatives have been extensively studied. For instance, Bryndal et al. (2012) examined the structures of similar compounds like 2-amino-4-methyl-3-nitropyridine. Their research provides insights into the stability and hydrogen bonding patterns in these molecules, which are important for understanding the properties and potential applications of this compound (Bryndal et al., 2012).
4. Potential for Material Synthesis
The potential of nitropyridines, including compounds similar to this compound, in material synthesis is notable. For example, Cooper and Rickard (1971) explored the reductive acylation of 5-nitropyridines with various acid anhydrides. Their research sheds light on the chemical reactivity of nitropyridines and their potential use in synthesizing various organic materials (Cooper & Rickard, 1971).
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCZXDTWIBMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674459 | |
| Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-68-4 | |
| Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)




